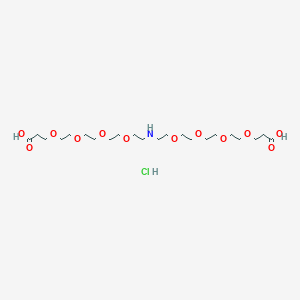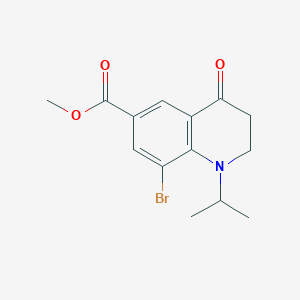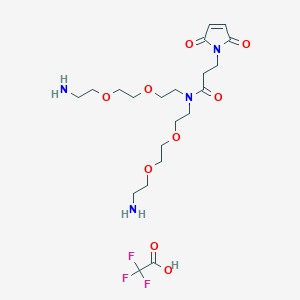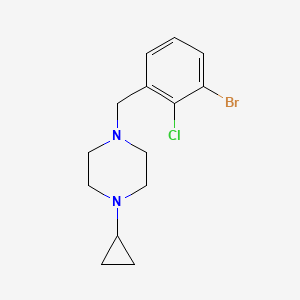
Nh-bis(peg4-acid)hclsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nh-bis(peg4-acid)hclsalt is a branched polyethylene glycol derivative with a central amino group and two terminal carboxylic acids. This compound is known for its high reactivity with activated N-hydroxysuccinimide esters under neutral or slightly basic conditions. The terminal carboxylic acids can react with primary amino groups in the presence of activators such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form stable amide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nh-bis(peg4-acid)hclsalt is synthesized through a series of chemical reactions involving polyethylene glycol and other reagents. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester.
Reaction with Amino Group: The activated polyethylene glycol is then reacted with a compound containing a central amino group to form a branched structure.
Formation of Terminal Carboxylic Acids: The terminal groups are converted to carboxylic acids using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Purification: The product is purified using techniques such as chromatography and crystallization to remove impurities.
Quality Control: Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to verify the structure and purity of the compound
Chemical Reactions Analysis
Nh-bis(peg4-acid)hclsalt undergoes various chemical reactions, including:
Amide Bond Formation: The terminal carboxylic acids react with primary amino groups in the presence of activators such as HATU or EDC to form stable amide bonds.
Conjugation Reactions: The central amino group can react with carboxylic acids, activated NHS esters, and carbonyls to form conjugates.
Click Chemistry: The compound can participate in click chemistry reactions, particularly with azido groups, to form triazole linkages
Scientific Research Applications
Nh-bis(peg4-acid)hclsalt has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of biomolecules such as proteins and peptides for various biological studies.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of Nh-bis(peg4-acid)hclsalt involves its ability to form stable amide bonds with primary amino groups. This property makes it an effective linker for conjugating various molecules. The compound’s central amino group and terminal carboxylic acids enable it to participate in multiple reactions, facilitating the formation of complex structures and enhancing the properties of the conjugated molecules .
Comparison with Similar Compounds
Nh-bis(peg4-acid)hclsalt is unique due to its branched structure and high reactivity. Similar compounds include:
Nh-bis(peg3-acid)hclsalt: Similar structure but with a shorter polyethylene glycol chain.
Nh-bis(peg5-acid)hclsalt: Similar structure but with a longer polyethylene glycol chain.
Nh-bis(peg4-amine)hclsalt: Similar structure but with terminal amine groups instead of carboxylic acids.
This compound stands out due to its optimal balance of chain length and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO12.ClH/c24-21(25)1-5-28-9-13-32-17-19-34-15-11-30-7-3-23-4-8-31-12-16-35-20-18-33-14-10-29-6-2-22(26)27;/h23H,1-20H2,(H,24,25)(H,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGFEYCHFBRRET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCNCCOCCOCCOCCOCCC(=O)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44ClNO12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Difluoromethyl)-3-methoxyphenyl]oxazol-5(4H)-one](/img/structure/B8128838.png)






![Tert-butyl 3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B8128897.png)
![ethyl 1H-imidazo[1,2-b]pyrazole-5-carboxylate](/img/structure/B8128899.png)

